4-amino-3-methoxy-N-propylbenzamide

Description

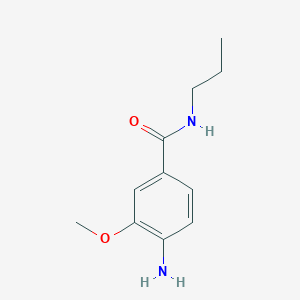

4-Amino-3-methoxy-N-propylbenzamide is a benzamide derivative featuring an amino group at the 4-position, a methoxy group at the 3-position, and an N-propylamide side chain. Benzamides are widely studied for their versatility in organic synthesis and pharmacological activity .

Properties

IUPAC Name |

4-amino-3-methoxy-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHFGESPXIDRPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of benzamide compounds, including 4-amino-3-methoxy-N-propylbenzamide, exhibit antiviral properties. Specifically, studies have shown that N-phenylbenzamide derivatives can exert broad-spectrum antiviral effects against various viruses such as HIV-1 and HCV by enhancing intracellular signaling pathways . The structural modifications in this compound may contribute to similar antiviral mechanisms.

Antimalarial Research

Recent investigations into related compounds within the cyclopropyl carboxamide class have demonstrated potential antimalarial activity targeting mitochondrial proteins in Plasmodium falciparum. While not directly studied for this compound, its structural relatives suggest a promising avenue for developing new antimalarial agents .

Therapeutic Potential

The compound is being explored for its therapeutic properties, particularly as an intermediate in drug synthesis. Its ability to modulate biological pathways makes it a candidate for developing new pharmacological agents. For instance, the methoxy group may enhance lipophilicity, improving cellular uptake and bioavailability.

Enzyme Inhibition

Studies on similar benzamide derivatives have highlighted their potential as enzyme inhibitors. For example, certain benzamides have been reported to inhibit matrix metalloproteases and alpha-glucosidase, suggesting that this compound might also possess enzyme inhibitory properties that could be exploited in drug development .

Industrial Applications

In addition to its pharmaceutical applications, this compound may find use in the production of specialty chemicals. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial processes.

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

The mechanism by which 4-amino-3-methoxy-N-propylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the methoxy group can influence the electronic properties of the compound, affecting its reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents and functional motifs of 4-amino-3-methoxy-N-propylbenzamide with structurally related benzamides from the evidence:

Key Observations :

- Directing Groups: The amino and methoxy groups in this compound may act as dual directing groups, analogous to the N,O-bidentate system in ’s compound, which facilitates metal-catalyzed C–H functionalization .

Reagent Comparison :

Physicochemical and Spectroscopic Characterization

While the target compound’s data are unavailable, ’s benzamide was characterized via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography . Key differences to anticipate:

- ¹H NMR: The methoxy group in this compound would resonate at ~3.8–4.0 ppm, distinct from the hydroxyl group (~1–5 ppm, broad) in ’s compound.

- X-ray Analysis : The N-propyl chain may introduce conformational flexibility compared to the rigid hydroxy-dimethylethyl group in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-3-methoxy-N-propylbenzamide, and what methodological considerations are critical for reproducibility?

- Answer : The synthesis typically involves multi-step reactions. For example:

- Step 1 : Start with 4-amino-3-methoxybenzoic acid (IUPAC name: 4-amino-3-methoxybenzoic acid) as a precursor .

- Step 2 : Activate the carboxylic acid group using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in acetonitrile with NEt₃ as a base .

- Step 3 : React with propylamine to form the amide bond. Ensure anhydrous conditions and monitor reaction progression via TLC or HPLC.

- Safety : Conduct a hazard analysis for reagents (e.g., dichloromethane, acetonitrile) and use PPE, as outlined in safety protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm the methoxy group (δ ~3.8–4.0 ppm for OCH₃) and propyl chain integration .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and NH₂/NH bands (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) and fragmentation patterns .

Q. How can researchers ensure compound stability during storage and experimental use?

- Answer :

- Storage : Store at –20°C in airtight, light-resistant containers. Avoid heating, as decomposition is observed in related benzamide derivatives under thermal stress .

- Handling : Use inert atmospheres (e.g., N₂) for moisture-sensitive steps. Monitor purity via HPLC before critical experiments .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when synthesizing this compound via alternative routes?

- Answer :

- Cross-Validation : Compare data with synthesized analogs (e.g., 4-amino-3-methoxybenzoic acid derivatives) .

- Impurity Analysis : Use LC-MS to detect byproducts (e.g., incomplete amidation or oxidation artifacts) .

- Computational Modeling : Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) to identify discrepancies caused by conformational isomers .

Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?

- Answer :

- Reagent Selection : Replace traditional coupling agents with greener alternatives (e.g., EDC/HOBt) to reduce racemization .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) at controlled temperatures (40–60°C) to enhance reaction kinetics .

- Workflow Design : Implement flow chemistry for precise control over residence time and reagent ratios .

Q. How can researchers design pharmacological studies to evaluate this compound’s enzyme-targeting potential?

- Answer :

- Target Identification : Screen against bacterial enzymes (e.g., acps-pptase) using in vitro inhibition assays (IC₅₀ determination) .

- Pathway Analysis : Use transcriptomics/proteomics to assess downstream effects on biochemical pathways (e.g., bacterial proliferation markers) .

- In Vivo Models : Test efficacy in murine infection models with pharmacokinetic profiling (e.g., bioavailability, half-life) .

Methodological Tables

Table 1 : Key Reaction Conditions for Amide Bond Formation

| Reagent System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| HBTU/NEt₃ | CH₃CN | RT | 78 | |

| EDC/HOBt | DMF | 40°C | 85 | |

| DCC/DMAP | DCM | 0°C→RT | 70 |

Table 2 : Analytical Cross-Validation for Structural Confirmation

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 6.7–7.2 ppm (aromatic H), δ 1.0–1.5 ppm (propyl CH₃) | Confirm substitution pattern |

| HPLC (C18 column) | Retention time = 8.2 min (purity >95%) | Assess purity and byproducts |

| HRMS | [M+H]⁺ = 237.1234 (calculated) | Validate molecular formula |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.